molecular formula C12H11BrO4 B1438203 Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate CAS No. 65037-18-5

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B1438203
CAS No.: 65037-18-5
M. Wt: 299.12 g/mol
InChI Key: SCEZOPORRBNIEH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate (CAS: 105986-54-7) is a β-diketo ester characterized by a 2-bromophenyl substituent at the 4-position of the dioxobutanoate backbone. This compound belongs to a class of intermediates widely utilized in heterocyclic synthesis, particularly for constructing pyrroles, isoxazoles, and pyrimidines .

Properties

IUPAC Name

ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZOPORRBNIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate can be synthesized through a multi-step process. One common method involves the bromination of phenylacetic acid, followed by esterification and subsequent reaction with a diketone. The reaction conditions typically involve the use of bromine or a brominating agent, an acid catalyst, and an organic solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in studies investigating the biological activity of brominated aromatic compounds.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The bromophenyl group can engage in halogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below summarizes key structural analogs of Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate, highlighting substituent variations and their impacts:

Compound Name CAS Number Substituent(s) Molecular Weight Key Properties/Applications References
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate 473537-92-7 4-Bromophenyl 301.13 Enhanced para-substituent electronic effects; antimicrobial activity
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 478868-68-7 2,4-Dichlorophenyl 303.13 Higher lipophilicity; potential herbicide intermediate
Ethyl 4-(3-fluorophenyl)-3-(hydroxyimino)-2,4-dioxobutanoate - 3-Fluorophenyl, oxime 257.19 Oxime group enables chelation; anticancer screening
Ethyl 4-(3-cyanophenyl)-2,4-dioxobutanoate - 3-Cyanophenyl 258.25 Cyano group increases polarity; used in coordination polymer synthesis
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate 1512297-76-5 1-Methylcyclopropyl 198.20 Steric hindrance from cyclopropane; specialized intermediates

Key Observations:

  • Substituent Position: Ortho-substituted bromine (as in the title compound) introduces steric hindrance, slowing reactions compared to para-substituted analogs (e.g., Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate) .
  • Electron-Withdrawing Groups (EWGs): Chlorine and fluorine substituents (e.g., 2,4-dichloro or 3-fluoro) enhance electrophilicity at the diketone moiety, improving reactivity in nucleophilic additions .
  • Functional Group Modifications: The oxime group in Ethyl 4-(3-fluorophenyl)-3-(hydroxyimino)-2,4-dioxobutanoate enables metal coordination, broadening applications in bioinorganic chemistry .

Biological Activity

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is an organic compound classified as an ester, characterized by a bromophenyl group attached to a dioxobutanoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and interactions with key enzymes involved in metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁BrO₄
  • Key Features :
    • Presence of two carbonyl groups (dioxo).
    • An ethyl ester group that can undergo hydrolysis.
    • A bromophenyl group that enhances reactivity through π-π interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent. Its mechanism of action primarily involves interactions with specific molecular targets, including enzymes and receptors.

Antibacterial Properties

This compound has been studied for its ability to inhibit DNA gyrase, an essential enzyme in bacterial replication. This inhibition can disrupt bacterial growth and proliferation, making the compound a candidate for further development as an antibiotic.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may selectively inhibit certain cytochrome P450 enzymes involved in drug metabolism, impacting various biochemical pathways.
  • Hydrolysis : The ester moiety can hydrolyze to release active acid forms that modulate enzymatic activities.
  • Receptor Binding : The bromophenyl group enhances binding affinity to specific proteins or receptors, potentially influencing their activity.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study demonstrated that this compound exhibits significant inhibition against bacterial strains by targeting DNA gyrase. The compound showed a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as a novel antibacterial agent .
  • Enzyme Interaction Studies :
    • Further research indicated that the compound interacts with cytochrome P450 enzymes, affecting the metabolism of various drugs. This interaction could lead to altered pharmacokinetics when used concurrently with other medications .
  • Metabolic Pathway Modulation :
    • This compound was shown to influence metabolic pathways related to pyruvate transport in mitochondria. This modulation could have implications for energy metabolism and cellular respiration .

Data Tables

PropertyValue
Molecular Weight305.12 g/mol
SolubilitySoluble in ethanol and DMSO
Antibacterial Activity (MIC)< 10 µg/mL against E. coli
Cytochrome P450 InhibitionIC50 = 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
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Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate

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